6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine ring, and a tert-butylpyrimidine moiety. Its chemical properties make it a valuable candidate for various applications in medicinal chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(6-tert-butylpyrimidin-4-yl)piperazine with 3-cyanopyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways. The compound binds to key enzymes, disrupting their function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-butyl (2-(4-(6-(6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate
Uniqueness
6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its tert-butylpyrimidine moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-18(2,3)15-10-17(22-13-21-15)24-8-6-23(7-9-24)16-5-4-14(11-19)12-20-16/h4-5,10,12-13H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJMUWNERUGDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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